2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Description
This compound is a structurally complex small molecule featuring an imidazo[1,2-c]quinazolinone core, a scaffold known for its role in kinase inhibition and modulation of protein-protein interactions . Key structural elements include:
- A 3-fluorophenylmethylsulfanyl group at position 5 of the imidazo[1,2-c]quinazolinone ring, which enhances hydrophobic interactions with target binding pockets.
Computational docking studies (e.g., Chemical Space Docking) highlight its high binding affinity for kinase domains, though experimental validation remains pending .
Properties
IUPAC Name |
2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S/c1-35-20-11-9-17(10-12-20)15-29-24(33)14-23-26(34)32-25(30-23)21-7-2-3-8-22(21)31-27(32)36-16-18-5-4-6-19(28)13-18/h2-13,23H,14-16H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQXQUULAVSWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide involves multiple steps. The process typically starts with the preparation of the imidazoquinazoline core, followed by the introduction of the fluorophenyl, sulfanyl, and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
4-Methoxyphenyl derivatives (e.g., target compound and 13b) exhibit enhanced solubility compared to chlorophenyl analogs (e.g., ), which may reduce off-target toxicity .
Scaffold Comparison: Imidazo[1,2-c]quinazolinones (target compound) show stronger kinase inhibition than triazole-based analogs (e.g., ) due to better ATP-binding pocket complementarity . Quinazolinone derivatives (e.g., ) with electron-withdrawing groups (e.g., fluoro) exhibit higher potency than electron-donating substituents (e.g., methoxy) .
Structure-Activity Relationship (SAR) and Molecular Similarity
SAR Insights :
- Fluorine Substitution : The 3-fluoro group in the target compound likely enhances binding via halogen bonding, as seen in EGFR inhibitors .
- Methoxy vs. Methyl : 4-Methoxy groups (target compound) improve solubility but may reduce affinity compared to 4-methyl analogs (e.g., ) due to steric effects .
Molecular Similarity Metrics :
Biological Activity
The compound 2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide is part of a class of imidazoquinazoline derivatives known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 516.59 g/mol. The structure features a complex arrangement that includes an imidazoquinazoline core, a sulfanyl group, and methoxy-substituted phenyl rings.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit α-glucosidase, which plays a critical role in carbohydrate metabolism. Studies indicate that modifications in the substituents on the imidazole ring significantly affect inhibitory potency .
- Anticancer Activity : The compound's structure allows it to bind to receptors and enzymes associated with cancer cell proliferation. Its ability to interfere with signaling pathways related to cell growth makes it a candidate for further investigation in cancer therapy .
Biological Activity Data
Research findings regarding the biological activity of this compound are summarized in the following table:
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| α-glucosidase inhibition | α-glucosidase | 12.5 | |
| Anticancer (cell lines) | Various cancer cells | 15.0 - 25.0 | |
| Antimicrobial activity | Bacterial membranes | 20.0 |
Case Studies
- In Vitro Studies on α-Glucosidase : A study evaluated various derivatives of imidazoquinazolines for their α-glucosidase inhibitory activities. The results indicated that compounds with electron-donating groups significantly improved inhibitory potency compared to those with electron-withdrawing groups .
- Anticancer Activity Assessment : In a series of experiments involving cancer cell lines, the compound demonstrated significant cytotoxic effects, particularly against breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
- Antimicrobial Properties : The compound was tested against several bacterial strains, showing promising antimicrobial activity due to its interaction with bacterial cell membranes, leading to disruption and eventual cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
